molecular formula C12H22O B3028422 2-Dodecenal CAS No. 20407-84-5

2-Dodecenal

Cat. No. B3028422
CAS RN: 20407-84-5
M. Wt: 182.3 g/mol
InChI Key: SSNZFFBDIMUILS-ZHACJKMWSA-N
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Description

2-Dodecenal is a compound that has been identified in various biological contexts. It is known to be a component of the defensive secretion of the spiroboloid millipede Rhinocricus insulatus, previously thought to be exclusive to plants . This aldehyde has also been studied for its microbial metabolism, where microorganisms capable of metabolizing trans-2-dodecenal were identified, leading to the production of trans-2-dodecenol and trans-3-dodecenoic acid . Furthermore, 2-dodecenal has been synthesized from lauric acid and sec-butanol, demonstrating biological activity as a sex attractant for certain species of Lepidoptera . In the context of human health, (E)-2-dodecenal, an aroma component of coriander leaves, has been found to have chemopreventive properties against the deformation of Raji cells, which carry the genome of the Epstein-Barr virus .

Synthesis Analysis

The synthesis of related compounds to 2-dodecenal has been explored in the literature. For instance, 2-butyl 2-dodecenoate, which shares a similar carbon chain length and functional group placement with 2-dodecenal, was synthesized from lauric acid and sec-butanol . Although not directly about 2-dodecenal, this study provides insight into the synthetic routes that could be applied to similar compounds. Additionally, the double-oxidative dehydrogenative (DOD) cyclization is a method that could potentially be adapted for the synthesis of cyclic structures related to 2-dodecenal .

Molecular Structure Analysis

The molecular structure of 2-dodecenal plays a crucial role in its biological activity. The presence of the α,β-unsaturated double bond in (E)-2-dodecenal is essential for its chemopreventive activity, as demonstrated by the correlation between the carbon chain length of unsaturated aldehydes and their chemopreventive potency . This suggests that the molecular structure of 2-dodecenal is critical for its interaction with biological systems.

Chemical Reactions Analysis

Microbial metabolism of trans-2-dodecenal has been shown to produce trans-2-dodecenol and trans-3-dodecenoic acid, indicating that this compound can undergo bioconversion through the action of microorganisms . This demonstrates the reactivity of 2-dodecenal in biological systems and its potential to be transformed into other biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-dodecenal are implied through its biological activities and interactions. For example, its volatility and interaction with air were observed when administered (E)-2-dodecenal was monitored in rat blood and environmental air emitted from rat breath or skin . This suggests that 2-dodecenal has a certain degree of volatility and can interact with biological systems in a way that allows it to be transported and metabolized. The study of its attractant properties also implies that 2-dodecenal has specific physicochemical characteristics that make it appealing to certain species of Lepidoptera .

Scientific Research Applications

Chemopreventive and Nutraceutical Properties

2-Dodecenal has been identified as a chemopreventive agent against the deformation of Raji cells carrying the Epstein-Barr virus genome. This property was observed in (E)-2-alkenals, including 2-dodecenal, extracted from coriander leaves. Additionally, the behavior of (E)-2-dodecenal in rat blood was monitored, providing insights into its metabolism and potential use in nutraceutical science (Kano et al., 2013).

Microbial Metabolism and Environmental Interaction

2-Dodecenal was found to be metabolized by various microorganisms, which converted it into different chemical structures. The study focused on the microbial metabolism of trans-2-dodecenal and identified its metabolites, contributing to understanding its environmental interactions and potential applications in biotechnology (Kim, Park, & Lee, 2011).

Antibacterial Activity

2-Dodecenal exhibited significant antibacterial activity, particularly against Salmonella choleraesuis. This was attributed to its properties as a nonionic surfactant. Such findings highlight its potential use in food safety and preservation (Kubo et al., 2004).

Industrial Applications in Alkylation and Hydroformylation

2-Dodecenal's potential applications in industrial chemistry are vast, particularly in the alkylation of benzene with 1-dodecene. It demonstrated high selectivity and efficiency in such processes, indicating its utility in chemical manufacturing and processing (Aslam et al., 2014). Similarly, the kinetics of 1-dodecene hydroformylation using a rhodium-biphephos catalyst in a thermomorphic solvent system were studied, providing insights into optimizing such reactions (Kiedorf et al., 2014).

Analytical Chemistry and Spectrometry

2-Dodecenal's structure and composition have been analyzed using mass spectrometry, assisting in the identification of double bond positions in dodecenals without chemical derivatization. This is crucial for various applications in analytical chemistry (Horiike & Hirano, 1988).

Neurological and Medicinal Benefits

Interestingly, (E)-2-dodecenal found in cilantro has been identified as an activator of neuronal potassium channels, which can have implications in reducing seizure activity and cellular excitability. This points to its potential application in developing anticonvulsant drugs (Adashi & Cohen, 2019).

Safety And Hazards

2-Dodecenal causes skin irritation and may cause an allergic skin reaction . It also causes serious eye irritation and is very toxic to aquatic life . It is advised to avoid breathing its dust, fume, gas, mist, vapours, or spray, and to avoid contact with skin and eyes . Protective clothing, gloves, and eye/face protection should be worn when handling this chemical .

properties

IUPAC Name

(E)-dodec-2-enal
Source PubChem
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InChI

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h10-12H,2-9H2,1H3/b11-10+
Source PubChem
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InChI Key

SSNZFFBDIMUILS-ZHACJKMWSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2051847
Record name (E)-Dodec-2-en-1-al
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Molecular Weight

182.30 g/mol
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Physical Description

Liquid, Clear, colorless to pale yellow liquid with a fatty odor; [Acros Organics MSDS], Colourless to slightly yellow liquid; Fatty, citus-like aroma
Record name 2-Dodecenal, (2E)-
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Boiling Point

73.00 to 74.00 °C. @ 0.50 mm Hg
Record name 2-Dodecenal
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Solubility

Soluble in most fixed oils; Insoluble in water, Soluble (in ethanol)
Record name 2-Dodecenal
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Density

0.839-0.849
Record name 2-Dodecenal
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Product Name

2-Dodecenal

CAS RN

20407-84-5, 4826-62-4, 82107-89-9
Record name (E)-2-Dodecenal
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Record name 2-Dodecenal
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Record name 2-Dodecenal, (2E)-
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Record name Dodec-2-en-1-al
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Record name 2-Dodecenal
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,410
Citations
JW Wheeler, J Meinwald, JJ Hurst, T Eisner - Science, 1964 - science.org
… as trans-2-dodecenal by comparison … -2-dodecenal (31 percent) (bp 73-74C at 0.5 mmHg; reported (11) 125-128C at 10 mm-Hg). The infrared spectra of the synthetic trans-2-dodecenal …
Number of citations: 31 www.science.org
WM Forbes, WA Gallimore, A Mansingh, PB Reese… - Parasitology, 2014 - cambridge.org
… of the petrol extract, trans-2-dodecenal (eryngial) was identified … 2-dodecenal (0·461) and ivermectin (2·251) but there was none between the 48 h LD50 values (mm): trans-2-dodecenal …
Number of citations: 31 www.cambridge.org
MA Donega, SC Mello, RM Moraes, SK Jain… - Planta …, 2014 - thieme-connect.com
… Aldehydes (E)-2-decenal, (E)-2-undecenal, and (E)-2-dodecenal were also evaluated against axenic amastigotes and IC 50 values were determined to be 2.47 ± 0.25 µg/mL, 1.25 ± …
Number of citations: 10 www.thieme-connect.com
JR Lee, SH Lee, I Kubo, SD Hong - Journal of microbiology and …, 1998 - koreascience.kr
… and (E)-2-dodecenal during 240 min of … E)-2-dodecenal shows inhibitory activity on medium acidification, it may be inactive on antifungal action. This is because (E)-2-dodecenal did not …
Number of citations: 3 koreascience.kr
M SAWAMURA, HS SONG, HS CHOI… - Food science and …, 2001 - jstage.jst.go.jp
… 2-dodecenal would contribute to Tosa-buntan flavor. Careful sniff testing revealed 2-dodecenal … We detected then only a trace amount of 2-dodecenal during storage. Wilson and Shaw (…
Number of citations: 29 www.jstage.jst.go.jp
MA Donega, SC Mello, RM Moraes… - Industrial Crops and …, 2013 - Elsevier
… Commercial standards decanal, dodecanal, trans-2-decenal, trans-2-dodecenal and … Therefore, they concluded that among the alkenals, (E)-2-dodecenal is believed to be the …
Number of citations: 21 www.sciencedirect.com
M Zviely - Perfumer & flavorist, 2009 - pascal-francis.inist.fr
Molecule of the Month: trans-2-Dodecenal … Molecule of the Month: trans-2-Dodecenal …
Number of citations: 1 pascal-francis.inist.fr
NT Blair, BI Philipson, PM Richards… - Chemical …, 2016 - academic.oup.com
… response to 100 µM (E)-2-dodecenal. Solid line is the average of … We also tested whether (E)-2-dodecenal might be more … to 100 µM (E)-2-dodecenal application was 1.4±0.17 ( n = 102 …
Number of citations: 13 academic.oup.com
HJ Kim, HS Park, IS Lee - Natural Product Sciences, 2011 - dbpia.co.kr
… Screening studies have revealed a number of microorganisms that are capable of metabolizing trans-2-dodecenal (1). Scale-up fermentation with Penicillium chrysogenum resulted in …
Number of citations: 3 www.dbpia.co.kr
G Eyres, JP Dufour, G Hallifax… - Journal of …, 2005 - Wiley Online Library
… -2-dodecenal and E-2-tetradecenal also reported to be the major compound present [4, 14]. … E-2-Dodecenal was identified as the most abundant component in the oil from Vietnam[10], …

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